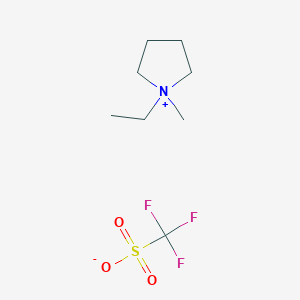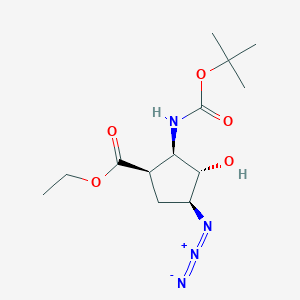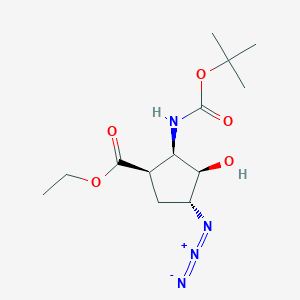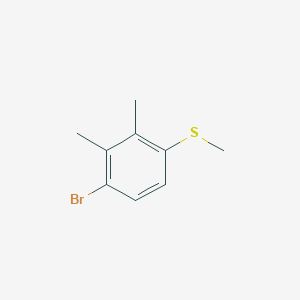
1-Ethyl-1-methylpyrrolidinium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature
Mode of Action
It’s known that ionic liquids can interact with various biological targets due to their unique physicochemical properties .
Biochemical Pathways
Ionic liquids, including 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate, have been found to be involved in the fabrication of lithium-ion batteries . They can form a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .
Result of Action
The result of the action of 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is primarily observed in its applications. For instance, when used in combination with other compounds, it forms a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpyrrolidinium triflate can be synthesized through the alkylation of 1-methylpyrrolidine with ethyl trifluoromethanesulfonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triflate anion .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the product. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-methylpyrrolidinium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triflate anion.
Reduction Reactions: It can act as a catalyst in reduction reactions, such as the hydroboration of alkenes.
Common Reagents and Conditions:
Pinacolborane (HBpin): Used in hydroboration reactions with this compound as a catalyst.
Alkylating Agents: Used in substitution reactions to introduce different functional groups.
Major Products:
Organoboron Compounds: Formed through hydroboration reactions.
Substituted Pyrrolidinium Compounds: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Ethyl-1-methylpyrrolidinium triflate has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
1-Butyl-1-methylpyrrolidinium triflate: Similar in structure but with a butyl group instead of an ethyl group.
1-Propyl-1-methylpyrrolidinium triflate: Contains a propyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-methylpyrrolidinium triflate is unique due to its specific balance of hydrophobicity and ionic conductivity, making it particularly suitable for applications in electrochemical devices and as a solvent for organic reactions .
Propriétés
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.CHF3O3S/c1-3-8(2)6-4-5-7-8;2-1(3,4)8(5,6)7/h3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYWASZNMYQPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049372 |
Source


|
| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893443-18-0 |
Source


|
| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)






